Multi-Target Macromolecular Synthesis Inhibition vs. Single-Target Standard-of-Care Antibiotics in Staphylococcus aureus
In a direct head-to-head comparison against four standard-of-care antibiotics—rifampicin (RNA polymerase inhibitor), ciprofloxacin (DNA gyrase inhibitor), clindamycin (protein synthesis inhibitor), and vancomycin (cell wall synthesis inhibitor)—SRI-011225 (the development designation of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one) demonstrated a qualitatively and quantitatively distinct multi-target inhibition profile. At 3× MIC, all four control antibiotics showed a specific inhibitory effect restricted to their respective canonical target pathway. In contrast, SRI-011225 produced concentration-dependent inhibition across all four macromolecular synthesis pathways simultaneously: RNA, DNA, protein, and cell wall synthesis were inhibited by 82% to 97% at 3× MIC in both methicillin-sensitive S. aureus (MSSA) and healthcare-associated MRSA (HA-MRSA) [1] [2]. This multi-pronged inhibitory pattern is not replicated by any single-target comparator and constitutes a mechanistically defined differentiation.
| Evidence Dimension | Macromolecular synthesis inhibition breadth at 3× MIC |
|---|---|
| Target Compound Data | 82%–97% inhibition of RNA, DNA, protein, and cell wall synthesis in MSSA and HA-MRSA |
| Comparator Or Baseline | Rifampicin (RNA only), ciprofloxacin (DNA only), clindamycin (protein only), vancomycin (cell wall only)—each restricted to a single pathway |
| Quantified Difference | 4-pathway simultaneous inhibition vs. 1-pathway specific inhibition; quantitative inhibition range of 82–97% across all four pathways |
| Conditions | MSSA and HA-MRSA; macromolecular synthesis incorporation assays at 3× MIC; 52nd ICAAC 2012 |
Why This Matters
The multi-target mechanism directly translates to a higher genetic barrier to resistance development compared to single-target antibiotics, making this compound strategically valuable for anti-infective programs targeting drug-resistant pathogens.
- [1] Jong L, Mortelmans K, Green C, Hokama L, Tran T, Sahner D. F-1531 – SRI-011225, a First-in-Class Bactericidal Antimicrobial Active Against Drug-Resistant Pathogens. 52nd ICAAC; 2012 Sep 9; San Francisco. Abstract F-1531. View Source
- [2] AntibioticDB. SRI-011225 Compound Entry (ID 953). Details of Activity: concentration-dependent effect on RNA, DNA, protein, and cell wall synthesis. Available at: https://antibioticdb.com/AdbCompoundDisplayForward?id=953 View Source
